molecular formula C25H14N2O B3454045 8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE

8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE

Cat. No.: B3454045
M. Wt: 358.4 g/mol
InChI Key: CMKRJYIQUHSGDQ-UHFFFAOYSA-N
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Description

8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE is a complex heterocyclic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused to an indenoquinoline core, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-haloquinoline-3-carbaldehyde through palladium-catalyzed C-H activation and subsequent reactions with aryne intermediates . This method allows for the formation of the indenoquinoline core with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of neutrophil elastase and superoxide anion generation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE stands out due to its unique combination of a pyridine ring and an indenoquinoline core, which enhances its chemical reactivity and biological activity. Its dual inhibition of topoisomerases I and II is particularly noteworthy, as it offers a potential strategy to overcome drug resistance in cancer therapy .

Properties

IUPAC Name

11-pyridin-3-yl-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14N2O/c28-25-19-10-4-3-9-18(19)22-21-17-8-2-1-6-15(17)11-12-20(21)27-24(23(22)25)16-7-5-13-26-14-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKRJYIQUHSGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CN=CC=C5)C(=O)C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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